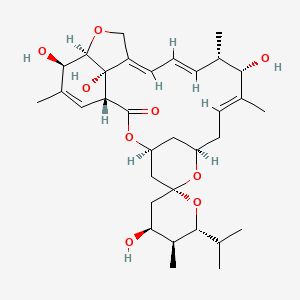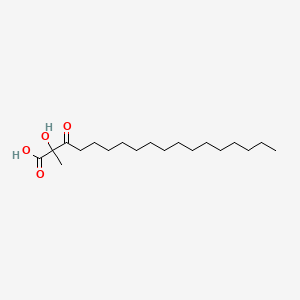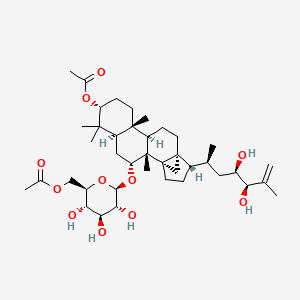
Pergolide(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pergolide(1+) is an ammonium ion resulting from the protonation of the piperidine nitrogen of pergolide. It is a conjugate acid of a pergolide.
Applications De Recherche Scientifique
Dopamine Agonist Properties
Pergolide is a potent dopamine agonist with activity at both D1 and D2 receptors, relevant in treating Parkinson's disease. Its efficacy at D1 receptors in vivo, particularly at doses activating D2 receptors, suggests a therapeutic potential that needs further exploration (Fuller & Clemens, 1991).
Neuroprotective Effects
Studies have identified that pergolide, independently of dopamine receptor stimulation, may protect SH-SY5Y neuroblastoma cells from oxidative stress-induced neurotoxicity. This effect occurs even when pergolide is added shortly before or during oxidative stress, indicating its potential as a neuroprotective agent (Uberti et al., 2002).
Treatment of Restless Legs Syndrome
Low doses of pergolide have shown efficacy in reducing symptoms of restless legs syndrome (RLS), with significant improvements in sleep quality and subjective well-being in patients. This was demonstrated in a randomized, double-blind, placebo-controlled crossover study, highlighting pergolide's utility in managing RLS (Wetter et al., 1999).
Applications in Tourette's Syndrome
In children with Tourette's syndrome, pergolide, acting as a mixed D1/D2/D3 dopamine agonist, has been effective in reducing tic severity. This was established through randomized, controlled trials, indicating pergolide's potential therapeutic benefit for Tourette's syndrome (Gilbert et al., 2000).
Pharmacokinetics and Drug Metabolism
Research on pergolide's physiologic disposition has shown that it is metabolized and eliminated through urine, feces, and breath, with its plasma activity not correlating well with its clinical effects. This information is crucial for understanding its pharmacokinetics and potential therapeutic applications (Rubin, Lemberger, & Dhahir, 1981).
Propriétés
Nom du produit |
Pergolide(1+) |
|---|---|
Formule moléculaire |
C19H27N2S+ |
Poids moléculaire |
315.5 g/mol |
Nom IUPAC |
(6aR,9R,10aR)-9-(methylsulfanylmethyl)-7-propyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-7-ium |
InChI |
InChI=1S/C19H26N2S/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/p+1/t13-,16-,18-/m1/s1 |
Clé InChI |
YEHCICAEULNIGD-MZMPZRCHSA-O |
SMILES isomérique |
CCC[NH+]1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC |
SMILES canonique |
CCC[NH+]1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



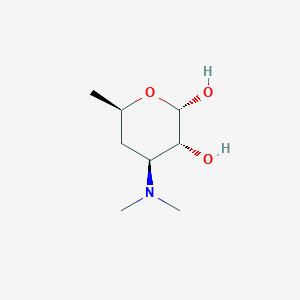
![1-[(2S,3S,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1247041.png)

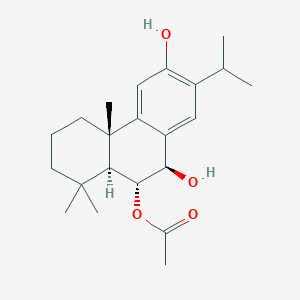
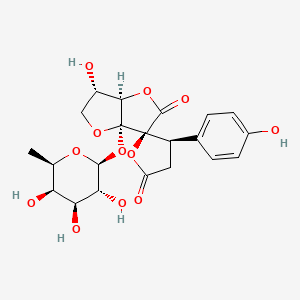


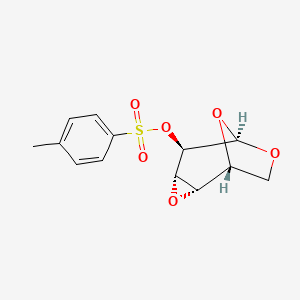
![(1S,2S,9R,17R)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one](/img/structure/B1247051.png)
